molecular formula C9H18ClO4P B14465623 Diethyl (1-chloro-2-oxopentyl)phosphonate CAS No. 66051-19-2

Diethyl (1-chloro-2-oxopentyl)phosphonate

Cat. No.: B14465623
CAS No.: 66051-19-2
M. Wt: 256.66 g/mol
InChI Key: JUJVETVWPHPGOK-UHFFFAOYSA-N
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Description

Diethyl (1-chloro-2-oxopentyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a chlorinated oxopentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1-chloro-2-oxopentyl)phosphonate typically involves the reaction of diethyl phosphite with a chlorinated ketone under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with 1-chloro-2-pentanone in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-chloro-2-oxopentyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include diethyl (1-azido-2-oxopentyl)phosphonate, diethyl (1-thio-2-oxopentyl)phosphonate, and diethyl (1-alkoxy-2-oxopentyl)phosphonate.

    Oxidation: Products include diethyl (1-chloro-2-oxo-2-pentyl)phosphonate.

    Reduction: Products include diethyl (1-chloro-2-hydroxypentyl)phosphonate.

Scientific Research Applications

Diethyl (1-chloro-2-oxopentyl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound serves as a precursor for the synthesis of biologically active phosphonates, which can act as enzyme inhibitors or signaling molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl (1-chloro-2-oxopentyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the enzyme’s active site and prevent substrate binding .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (2-oxopropyl)phosphonate
  • Diethyl (1-chloro-2-oxo-2-phenylethyl)phosphonate
  • Diethyl (2-oxobutyl)phosphonate

Uniqueness

Diethyl (1-chloro-2-oxopentyl)phosphonate is unique due to its specific chlorinated oxopentyl chain, which imparts distinct reactivity and biological activity compared to other phosphonates. This structural feature allows for selective interactions with biological targets and provides versatility in synthetic applications .

Properties

CAS No.

66051-19-2

Molecular Formula

C9H18ClO4P

Molecular Weight

256.66 g/mol

IUPAC Name

1-chloro-1-diethoxyphosphorylpentan-2-one

InChI

InChI=1S/C9H18ClO4P/c1-4-7-8(11)9(10)15(12,13-5-2)14-6-3/h9H,4-7H2,1-3H3

InChI Key

JUJVETVWPHPGOK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(P(=O)(OCC)OCC)Cl

Origin of Product

United States

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